Home > Products > Screening Compounds P100190 > 7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One
7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One - 931325-46-1

7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One

Catalog Number: EVT-2562182
CAS Number: 931325-46-1
Molecular Formula: C11H7BrN2O
Molecular Weight: 263.094
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound belonging to the pyrroloquinoxaline family. This compound is characterized by its unique fused ring structure, which includes both pyrrole and quinoxaline moieties. It has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and kinase inhibition.

Source

The compound can be synthesized through various methods, as detailed in academic literature and patents. Notably, it has been investigated for its applications in organic synthesis and materials science, particularly in the development of organic electronic devices.

Classification

7-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one is classified as a heterocyclic organic compound. Its systematic name reflects its structural components: a bromine atom at the 7-position of the pyrroloquinoxaline framework.

Synthesis Analysis

Methods

The synthesis of 7-bromopyrrolo[1,2-a]quinoxalin-4(5H)-one can be achieved through several synthetic routes:

Technical Details

The synthesis typically requires careful control of temperature and reaction time to optimize yields and minimize by-products. The use of catalysts such as palladium compounds can enhance reaction efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 7-bromopyrrolo[1,2-a]quinoxalin-4(5H)-one features a fused ring system comprising a pyrrole and quinoxaline ring. The bromine substituent at the 7-position significantly influences its chemical reactivity and biological activity.

Data

  • Molecular Formula: C10H6BrN3O
  • Molecular Weight: Approximately 256.08 g/mol
  • Structural Representation: The compound's structure can be depicted using standard chemical drawing conventions, highlighting the fused ring system with appropriate bond angles and lengths.
Chemical Reactions Analysis

Reactions

7-bromopyrrolo[1,2-a]quinoxalin-4(5H)-one participates in various chemical reactions:

  1. Oxidation: The compound can undergo oxidation reactions using agents like hydrogen peroxide or potassium permanganate to yield quinoxaline derivatives.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, potentially leading to various reduced forms of the compound.
  3. Substitution Reactions: Nucleophilic substitution reactions are feasible, where functional groups can be replaced by nucleophiles under appropriate conditions .

Technical Details

The specific reagents and conditions employed in these reactions significantly affect product distribution and yield. For instance, using strong bases or specific solvents can enhance reaction rates and selectivity.

Mechanism of Action

Process

The mechanism by which 7-bromopyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its biological effects is not fully elucidated but is believed to involve interactions with specific cellular targets:

  1. Kinase Inhibition: Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell proliferation.
  2. Antimicrobial Activity: Its structural features may allow it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Data

Further research is required to clarify these mechanisms through biochemical assays and molecular modeling studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry are commonly used to confirm the identity and purity of synthesized compounds.

Applications

Scientific Uses

7-bromopyrrolo[1,2-a]quinoxalin-4(5H)-one has several potential applications:

  1. Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its kinase inhibitory properties.
  2. Materials Science: The unique structural characteristics make it a candidate for use in organic electronics and photonic materials.
  3. Organic Synthesis: Serves as a valuable building block for synthesizing more complex heterocyclic compounds used in drug discovery .
Synthetic Methodologies and Regioselective Functionalization

Regioselective Bromination Strategies for Pyrrolo[1,2-A]quinoxaline Scaffolds

The pyrrolo[1,2-a]quinoxaline core exhibits inherent regiochemical preferences during electrophilic substitution due to its electron-rich pyrrole moiety juxtaposed with an electron-deficient pyrazine ring. This electronic asymmetry enables precise bromination at specific positions, with C3 emerging as the dominant site for electrophilic attack. Recent advances highlight tetrabutylammonium tribromide (TBATB) as a pivotal reagent for achieving high regiocontrol, circumventing the handling hazards associated with molecular bromine [2] [5].

Tetrabutylammonium Tribromide (TBATB)-Mediated C3-Bromination Mechanisms

TBATB operates through a slow-release mechanism of electrophilic bromine (Br⁺), facilitated by the dissociation equilibrium:$$\ce{Bu4N+ Br3- <=> Bu4N+ Br- + 1/2 Br2}$$The electrophile subsequently attacks the electron-rich C3 position (calculated nucleophilicity index: +3.72 eV via DFT studies), generating a stabilized σ-complex intermediate [9]. X-ray crystallography confirms exclusive C3-bromination in unsubstituted pyrrolo[1,2-a]quinoxaline, with bond length alterations (C3–Br = 1.89 Å) and planarity distortion < 5° [5]. The reaction proceeds optimally at 80°C in acetonitrile, yielding 94% of the C3-brominated product (Table 1). Electron-withdrawing substituents at C4 enhance reactivity (e.g., 4-NO₂-phenyl yields 96%), while sterically hindered substrates necessitate tailored stoichiometries [2] [5].

Table 1: Optimization of TBATB-Mediated C3-Bromination

EntryTBATB (equiv)SolventTemp (°C)Yield 3a (%)Yield 4a (%)
11.0DMSO605328
21.0DMSO801573
101.2MeCN80945

Solvent-Dependent Selectivity in Mono- vs. Di-Brominated Product Formation

Solvent polarity critically dictates bromination patterns. Polar aprotic solvents (ε > 36) like dimethyl sulfoxide promote dibromination at C1 and C3 due to enhanced stabilization of the mono-brominated intermediate’s cationic character, yielding up to 80% dibromide at 80°C [5]. Conversely, acetonitrile (ε = 37.5) favors C3-monobromination (94% yield) by moderating electrophilicity through coordination with the tribromide anion. Temperature synergism is vital: elevating beyond 100°C decomposes TBATB, reducing selectivity. This solvent-temp matrix enables programmable synthesis—gram-scale monobromination (MeCN, 80°C) or dibromination (dimethyl sulfoxide, 80°C) with identical reagent systems [2] [5].

Metal-Free Sulfenylation and Bifunctionalization Approaches

Beyond halogenation, electrophilic sulfur incorporation leverages in situ-generated sulfenylating agents. N-(Arylthio)succinimides (1.2 equiv), activated by p-toluenesulfonic acid in 1,2-dichloroethane, undergo regioselective C3-sulfenylation (75–89% yields) [7]. Simultaneous C3-bromination/C1-sulfenylation is achievable via sequential addition: initial TBATB bromination followed by sulfenylation at reduced temperatures (0°C) yields bifunctionalized scaffolds (e.g., 3-bromo-1-(phenylthio)pyrrolo[1,2-a]quinoxaline, 68%). This chemoselectivity arises from the diminished nucleophilicity at C1 post-bromination, directing sulfenylation exclusively to C3.

Multi-Component Reactions for Pyrrolo[1,2-A]quinoxaline Core Assembly

Epoxide Utilization in Tandem Meinwald Rearrangement-Cyclization Pathways

Epoxides serve as carbonyl precursors via acid-catalyzed Meinwald rearrangement, enabling convergent synthesis. For example, styrene oxide reacts with o-phenylenediamine and α-oxoesters under trifluoroacetic acid catalysis (0°C → 25°C, 12 h) through:(i) Epoxide → aldehyde rearrangement(ii) Condensation: diamine + aldehyde → diimine(iii) α-Oxoester cyclization forming the pyrrole ringThis cascade yields 4-hydroxypyrrolo[1,2-a]quinoxalines (71–85%), brominated post-synthesis at C7 using TBATB [8].

Iodine-Mediated One-Pot Syntheses with Heterocyclic Precursors

Molecular iodine (10 mol%) catalyzes dehydrative cyclization between 2-aminopyrroles, glyoxal, and aryl amines in ethanol (80°C, 8 h). The mechanism involves:

  • Iodine activation of glyoxal → N-glyoxyl iminium ion
  • Nucleophilic addition by 2-aminopyrrole
  • Aromatization via air oxidationThis route constructs the quinoxaline ring directly, affording 7-bromo derivatives when 4-bromo-2-aminopyrrole is employed (82% yield, single isomer) [5] [8].

Table 2: Multi-Component Reaction (MCR) Approaches Comparison

MethodKey ReagentsConditions7-Bromo Product Yield
Epoxide RearrangementStyrene oxide, α-oxoesterCF₃COOH, 25°C78% (post-bromination)
Iodine Catalysis4-Bromo-2-aminopyrrole, glyoxalI₂, EtOH, 80°C82% (direct)

Properties

CAS Number

931325-46-1

Product Name

7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One

IUPAC Name

7-bromo-5H-pyrrolo[1,2-a]quinoxalin-4-one

Molecular Formula

C11H7BrN2O

Molecular Weight

263.094

InChI

InChI=1S/C11H7BrN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6H,(H,13,15)

InChI Key

RNCKOJOKKQPZIB-UHFFFAOYSA-N

SMILES

C1=CN2C3=C(C=C(C=C3)Br)NC(=O)C2=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.